Comprehensive Physicochemical and Synthetic Profiling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
Comprehensive Physicochemical and Synthetic Profiling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
Executive Summary & Structural Dynamics
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (CAS: 64289-51-6) is a highly functionalized bicyclic heterocyclic compound[1][2]. The molecule consists of an electron-deficient oxazolo[4,5-b]pyridine core conjugated to a 2-bromo-5-nitrophenyl moiety. In drug discovery and materials science, the oxazolopyridine scaffold is prized for its structural rigidity and its ability to act as a hydrogen-bond acceptor, making it a frequent motif in kinase inhibitors (e.g., GSK-3β inhibitors) and advanced optoelectronic materials[3][4].
However, the specific substitution pattern of this molecule—an ortho-bromo and meta-nitro group on the phenyl ring—creates a unique interplay of steric hindrance and electronic withdrawal. The bulky bromine atom forces the phenyl ring out of coplanarity with the oxazolopyridine core, interrupting extended π -conjugation. Simultaneously, the strongly electron-withdrawing nitro group acts as an intramolecular electron sink, profoundly altering the compound's photophysical and solubility profiles.
Physicochemical Parameters
The physicochemical properties of this compound are dictated by its high lipophilicity and lack of hydrogen bond donors, making it highly hydrophobic[5].
| Property | Value / Description |
| Chemical Name | 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine |
| CAS Registry Number | 64289-51-6 |
| Molecular Formula | C12H6BrN3O3 |
| Molecular Weight | 320.10 g/mol |
| Structural Core | Oxazolo[4,5-b]pyridine |
| Substituents | Ortho-bromo, Meta-nitro (relative to oxazole attachment) |
| Predicted LogP | ~3.5 - 4.5 (Highly lipophilic) |
| Solubility Profile | Soluble in DMSO, DMF, DCM; Insoluble in aqueous media |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (N, O atoms) |
Photophysical Behavior: Quenching & Intersystem Crossing
Unsubstituted or alkyl/aryl-substituted oxazolo[4,5-b]pyridines are well-documented fluorophores, typically exhibiting intense blue to deep-blue fluorescence ( λem ≈ 357–474 nm) due to π→π∗ transitions within the conjugated ring system[4][6].
However, the presence of the 2-bromo-5-nitrophenyl group fundamentally rewrites this photophysical narrative through two distinct mechanisms:
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The Heavy Atom Effect: The bromine atom facilitates strong spin-orbit coupling, which promotes rapid Intersystem Crossing (ISC) from the excited singlet state ( S1 ) to the triplet state ( T1 ).
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Nitro Group Quenching: The nitro group is a notorious fluorescence quencher. It introduces low-lying n→π∗ states that facilitate rapid non-radiative decay via Internal Conversion (IC) or intramolecular electron transfer.
Consequently, unlike its highly fluorescent analogs, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine exhibits heavily quenched fluorescence, dissipating absorbed UV energy primarily as heat.
Caption: Photophysical relaxation pathways demonstrating fluorescence quenching by nitro and bromo groups.
Standardized Experimental Methodologies
Protocol A: Lipophilicity (LogP) Determination via Shake-Flask Method
To accurately determine the partition coefficient (LogP), the classical shake-flask method remains the gold standard, provided strict thermodynamic equilibrium is maintained[5][7].
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Causality Check: Why mutually saturate the solvents? If dry 1-octanol and water are mixed, they will partially dissolve into each other during shaking, changing the phase volumes and artificially skewing the final concentration calculations.
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Step 1: Solvent Preparation. Stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases carefully.
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Step 2: Sample Dissolution. Dissolve 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in the pre-saturated 1-octanol to a concentration of 100 μ M.
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Step 3: Equilibration. Combine equal volumes (e.g., 5 mL) of the spiked 1-octanol and pre-saturated PBS in a glass vial. Shake mechanically at 100 RPM for 2 hours at a constant 25.0 ± 0.1 °C, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions[7][8].
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Step 4: Mass Balance Validation (Self-Validating Step). Quantify the concentration in both phases using RP-HPLC. Calculate the total recovered mass ( Moctanol+Maqueous ). If the recovered mass deviates by >5% from the initial input, discard the result. This ensures no compound was lost to precipitation at the interface or adsorption to the glassware.
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Step 5: Calculation. logP=log10([Coctanol]/[Caqueous]) .
Protocol B: Spectroscopic Characterization
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Step 1: Solution Preparation. Prepare a 10 μ M solution in spectroscopic-grade dichloromethane (DCM) to ensure complete dissolution.
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Step 2: UV-Vis Absorption. Scan from 250 nm to 500 nm. Expect a λmax around 320–350 nm corresponding to the π→π∗ transition[4].
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Step 3: Inner-Filter Effect Correction (Self-Validating Step). Before measuring fluorescence, check the absorbance at the chosen excitation wavelength. If A>0.05 , dilute the sample further. Failing to do so causes the primary inner-filter effect (where the sample absorbs its own excitation light), which artificially depresses the measured quantum yield.
Synthetic Utility & Orthogonal Reactivity
From a synthetic standpoint, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a highly versatile building block. The molecule presents two orthogonal reactive sites—the aryl bromide and the nitro group—allowing for divergent synthetic pathways[9][10].
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Pd-Catalyzed Cross-Coupling: The ortho-bromine is primed for Suzuki-Miyaura or Heck cross-coupling reactions[9][10]. Because the oxazolopyridine core is electron-deficient, oxidative addition of Palladium(0) into the C-Br bond is highly favored. This pathway is used to extend π -conjugation, potentially restoring fluorescence by twisting the quenching nitro group further out of plane or replacing the heavy atom.
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Nitro Reduction: The nitro group can be selectively reduced to an aniline derivative using Pd/C and H2 , or via Béchamp reduction (Fe/HCl). The resulting amine can be subsequently converted into amides or ureas, which are critical pharmacophores for kinase inhibition[3].
Caption: Orthogonal synthetic derivatization pathways for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.
References
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Title: 2-(2-BroMo-5-nitrophenyl)oxazolo[4,5-b]pyridine Chemical Substance Information Source: NextSDS Database URL: [Link]
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Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: MDPI / Preprints.org URL: [Link]
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Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences (via PubMed) URL: [Link]
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Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]
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Title: Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives Source: Heterocycles (Crossref) URL: [Link]
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